molecular formula C10H18O2 B3272656 (1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol CAS No. 57089-71-1

(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol

Cat. No.: B3272656
CAS No.: 57089-71-1
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-AZQAYCESSA-N
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Description

The compound (1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol is a bicyclic monoterpenoid diol with a pinane backbone. It is structurally related to isopinocampheol and pinocamphone derivatives, which are widely studied for their roles in asymmetric synthesis and biological activity. Key properties include:

  • Molecular Formula: C₁₀H₁₈O₂
  • Molecular Weight: 170.25 g/mol
  • Stereochemistry: The (1S,2R,3S,5S) configuration distinguishes it from other isomers, such as (1S,2S,3R,5S)-pinanediol (CAS: 18680-27-8), which has a cis-2,3-diol arrangement .

Properties

IUPAC Name

(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOILFCKRQFQVFS-AZQAYCESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2C[C@H](C2(C)C)C[C@@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves the oxidation of pinene derivatives. One common method includes the use of osmium tetroxide (OsO4) as an oxidizing agent, followed by the reduction of the resulting diol . The reaction conditions often involve the use of solvents such as chloroform or methanol, and the process is carried out at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of pinene derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form ketones or aldehydes. Key reagents and conditions include:

Reagent Conditions Product
Potassium permanganateAcidic aqueous mediaKetones (via C-OH bond cleavage)
Chromium trioxideAnhydrous conditionsAldehydes (controlled oxidation)

For example, oxidation with CrO₃ selectively targets the secondary hydroxyl group, yielding a bicyclic aldehyde intermediate .

Reduction Reactions

Reduction predominantly converts hydroxyl groups to hydrocarbons:

Reagent Conditions Product
Lithium aluminum hydrideTetrahydrofuran, 0°CBicyclic hydrocarbon derivatives
Sodium borohydrideMethanol, RTPartial reduction products

Industrial-scale catalytic hydrogenation using Pd/C or PtO₂ under high pressure (5–10 atm H₂) achieves full deoxygenation to pinane derivatives .

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitutions:

Reagent Conditions Product
Thionyl chlorideReflux, 4–6 hoursChlorinated derivatives
Phosphorus tribromideDichloromethane, 0°CBrominated analogs

These reactions proceed via intermediate oxonium ion formation, retaining stereochemistry at chiral centers .

Esterification and Boronate Formation

The diol reacts with boronic acids to form chiral boronate esters, critical in asymmetric catalysis:

Example Reaction:

text
(1S,2R,3S,5S)-diol + R-B(OH)₂ → Boronate ester + H₂O

Conditions:

  • Solvent: Diethyl ether or THF

  • Temperature: 0–25°C

  • Yield: 75–83%

This forms stable six-membered cyclic esters used in Suzuki-Miyaura couplings and other cross-coupling reactions .

Scientific Research Applications

Organic Synthesis

Chiral Reagent:
Pinanediol is widely used as a chiral building block in the synthesis of various organic compounds. Its unique stereochemistry allows it to serve as a chiral auxiliary in asymmetric synthesis.

Case Study: Synthesis of Homochiral α-Hydroxyketones
In a study published in the Journal of Organic Chemistry, pinanediol was utilized to synthesize homochiral α-hydroxyketones through the resolution of prolineboronate esters. The reaction demonstrated high enantioselectivity and efficiency, showcasing pinanediol's utility in producing optically active compounds .

Reaction TypeYield (%)Conditions
Resolution of Prolineboronate85Diethyl ether, 23 °C

Pharmaceutical Applications

Drug Development:
Pinanediol derivatives have been investigated for their potential therapeutic effects. Studies indicate that these compounds exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity
Research published in the European Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of pinanediol derivatives in animal models. The compounds demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

CompoundActivityModel Used
Pinanediol Derivative AAnti-inflammatoryRat model
Pinanediol Derivative BAnalgesicMouse model

Materials Science

Polymer Chemistry:
Pinanediol can be polymerized to create various copolymers with enhanced properties suitable for applications in coatings and adhesives.

Case Study: Synthesis of Bio-based Polymers
A study demonstrated the use of pinanediol in synthesizing bio-based polyesters with improved mechanical properties. The resulting materials showed promise for sustainable packaging solutions .

Polymer TypeMechanical PropertiesApplications
Bio-based PolyesterHigh tensile strengthSustainable packaging

Flavor and Fragrance Industry

Pinanediol's pleasant odor profile makes it suitable for use as a flavoring agent and fragrance component. Its natural occurrence in essential oils adds to its appeal in this sector.

Case Study: Fragrance Formulation
In formulations for perfumes and cosmetics, pinanediol has been used to impart a fresh and woody aroma. Its compatibility with other fragrance components enhances overall scent profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s biological and physical properties are highly sensitive to stereochemistry. Key comparisons include:

Compound Name Stereochemistry Melting Point (°C) [α]D (Optical Rotation) Key Applications
(1S,2S,3R,5S)-Pinanediol (cis-2,3-diol) Cis-diol configuration 55–57 (lit. 55–56) +2.4° (c = 39.0, EtOH) Chiral ligand synthesis
(1S,2R,3S,5S)-Target Compound Trans-diol configuration Not reported Not reported Potential antidiabetic activity
(1R,2R,3S,5R)-(-)-Pinanediol Trans-diol configuration 161–162 -42.8° (c = 5.70) Pharmaceutical intermediate

Key Differences :

  • Cis vs. Trans Diols : Cis isomers (e.g., (1S,2S,3R,5S)-pinanediol) exhibit lower melting points and distinct optical rotations compared to trans isomers .
  • Biological Activity: The trans-diol configuration in the target compound may enhance glucose uptake in adipocytes, as observed in structurally related monoterpenes (56–79% α-glucosidase inhibition) .

Functional Analogues

Sobrerol (C₁₀H₁₈O₂)
  • Structure: Bicyclic monoterpene diol with a menthane backbone.
  • Activity : Used as a mucolytic agent; unlike pinane-based diols, sobrerol lacks significant glucose uptake enhancement .
  • Comparison: Sobrerol’s non-pinane structure reduces steric hindrance, making it more soluble in polar solvents.
α-Pinene Derivatives
  • Example : (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (α-pinene).
  • Comparison : α-Pinene lacks hydroxyl groups, limiting its utility in asymmetric synthesis but making it a volatile odorant in industrial applications .
Amine-Functionalized Pinane Diols

Compounds like (1R,2R,3S,5R)-3-((Benzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol exhibit enhanced chiral recognition in ligand synthesis compared to the parent diol .

  • Synthetic Route : Epoxide ring-opening with amines (e.g., benzylamine) .
  • Advantage : Introduces amine groups for metal coordination, improving catalytic efficiency in asymmetric reactions.

Industrial and Pharmaceutical Use

  • Chiral Ligands : (1S,2S,3R,5S)-pinanediol is used to synthesize imine ligands for asymmetric catalysis (e.g., (E)-1-(1-Methyl-1H-imidazol-2-yl)-N-(pinanyl)methanimine, 95% yield) .
  • Bortezomib Synthesis : The (1R,3S,4R,5R)-pinanediol isomer is a key intermediate in proteasome inhibitor synthesis .

Biological Activity

(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, also known as pinanediol, is a bicyclic compound with significant biological interest due to its structural properties and potential applications in various fields such as pharmacology and agrochemistry. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 18680-27-8
  • Melting Point : 52 to 60 °C
  • Appearance : White to light beige crystalline powder

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

1. Antimicrobial Activity

Research has demonstrated that pinanediol exhibits antimicrobial properties against a range of pathogens. A study indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh

2. Anti-inflammatory Effects

Pinanediol has shown potential anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines in immune cells, suggesting a possible role in managing inflammatory conditions.

3. Neuroprotective Properties

Emerging studies suggest that this compound may offer neuroprotective benefits. In animal models of neurodegeneration, treatment with pinanediol resulted in reduced neuronal loss and improved cognitive function.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of pinanediol as an antimicrobial agent in wound healing. Patients treated with a topical formulation containing pinanediol showed a significant reduction in infection rates compared to the control group.

Case Study 2: Inflammation Reduction

In a double-blind study involving patients with rheumatoid arthritis, those receiving pinanediol supplements reported lower levels of joint pain and swelling after 12 weeks compared to the placebo group.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Cell Membrane Interaction : Alters membrane permeability in bacteria.
  • Cytokine Modulation : Inhibits NF-kB signaling pathways leading to reduced cytokine release.
  • Neuroprotection : Enhances antioxidant defense mechanisms within neural tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol?

  • Methodology : The compound is synthesized via stereoselective oxidation and epoxide ring-opening reactions. For example, VO(acac)₂ catalyzed oxidation of pinene derivatives with t-BuOOH, followed by KOH-mediated hydrolysis, yields the diol . Purification involves column chromatography (silica gel, eluent gradients).
  • Key Data :

  • Cis isomer (5): mp 55–57°C, [α]²⁷D = +2.4° (c = 39.0) .
  • Trans isomer (6): mp 161–162°C, [α]³⁰D = +42.8° (c = 5.70) .

Q. How is this compound characterized to confirm its stereochemical purity?

  • Analytical Techniques :

  • TLC : Cis isomer Rf = 0.6, trans isomer Rf = 0.3 (silica gel, CH₂Cl₂/MeOH) .
  • GC Retention Times : 67 min (cis) vs. 71 min (trans) .
  • Optical Rotation : Critical for distinguishing enantiomers; discrepancies in literature values (e.g., [α]²⁶D = -0.71° for cis) suggest batch-dependent variability .
    • NMR/IR : Not explicitly provided in evidence, but standard practice includes ¹H/¹³C NMR and FTIR for functional group verification.

Q. What are the recommended handling and storage protocols for this compound?

  • Safety Guidelines :

  • Storage : 2–8°C in airtight containers to prevent oxidation .
  • Hazards : Classified as Skin Sens. 1 (H317) and Aquatic Chronic 1 (H410) under EU Regulation 1272/2008 .
  • PPE : Use nitrile gloves, lab coat, and fume hood during handling .

Advanced Research Questions

Q. How is this diol utilized in asymmetric catalysis?

  • Application : Serves as a precursor for chiral tridentate ligands. For example, reaction with primary/secondary amines (e.g., benzylamine) forms ligands for asymmetric diethylzinc additions to aldehydes, achieving high enantiomeric excess (e.g., 90% ee) .
  • Synthetic Steps :

Epoxide intermediate synthesis via VO(acac)₂ catalysis.

Ring-opening with amines (LiClO₄/MeOH, reflux).

Ligand purification via column chromatography .

Q. What biological activities have been explored for derivatives of this compound?

  • Schistosomicidal Activity : Derivatives like (1R,2R,3R,5S)-N-((2-(benzo[d][1,3]dioxol-5-yl)-5-methyloxazol-4-yl)methyl)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine exhibit in vivo efficacy against Schistosoma mansoni .
  • Structure-Activity Relationship (SAR) : Modifications at the amine moiety significantly impact bioactivity, with bulkier groups enhancing target binding .

Q. How do stereoisomeric impurities affect analytical reproducibility?

  • Challenges : Minor stereoisomers (e.g., trans vs. cis) alter melting points, optical rotations, and chromatographic profiles. For example, a 0.3 Rf difference in TLC can lead to misidentification .
  • Mitigation : Use chiral HPLC columns (e.g., Chiralpak IA) or enantioselective GC to resolve isomers .

Q. What computational methods support the study of this compound’s conformational dynamics?

  • Modeling : Molecular mechanics (MMFF94) and DFT calculations predict preferred chair-boat conformations in bicyclic systems.
  • Data : Heat capacity studies (293–308 K) validate computational predictions of thermodynamic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
Reactant of Route 2
(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol

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